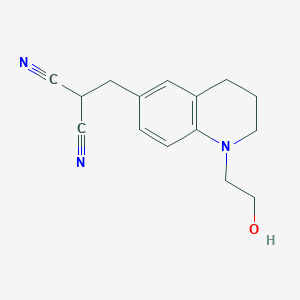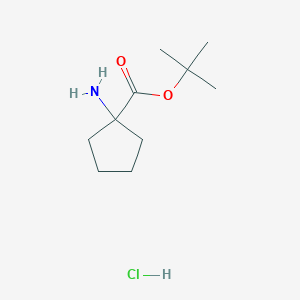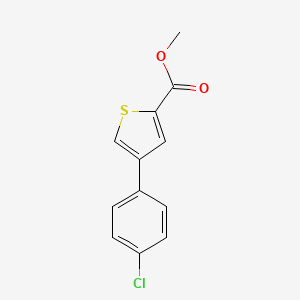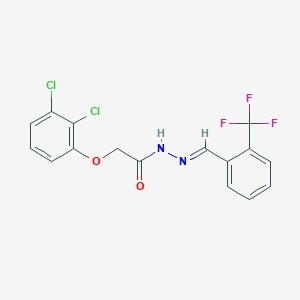![molecular formula C5H10BF3KNO B12045955 potassium;[3-(dimethylamino)-3-oxopropyl]-trifluoroboranuide CAS No. 1023357-67-6](/img/structure/B12045955.png)
potassium;[3-(dimethylamino)-3-oxopropyl]-trifluoroboranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium;[3-(dimethylamino)-3-oxopropyl]-trifluoroboranuide is a chemical compound with the molecular formula C5H10BF3KNO. It is known for its unique properties and applications in various scientific fields, including chemistry, biology, and medicine. This compound is particularly noted for its antifungal and antiparasitic attributes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium;[3-(dimethylamino)-3-oxopropyl]-trifluoroboranuide typically involves the reaction of dimethylamine with a suitable boron-containing precursor under controlled conditions. The reaction is carried out in the presence of a potassium source, such as potassium hydroxide or potassium carbonate, to form the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for large-scale production, ensuring cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and yield. The industrial production also involves stringent quality control measures to ensure the purity and stability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium;[3-(dimethylamino)-3-oxopropyl]-trifluoroboranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different reduced species.
Substitution: The compound can undergo substitution reactions where the dimethylamino group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles, including halides and amines, can be used under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
Potassium;[3-(dimethylamino)-3-oxopropyl]-trifluoroboranuide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its antifungal and antiparasitic properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in treating fungal and parasitic infections.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of potassium;[3-(dimethylamino)-3-oxopropyl]-trifluoroboranuide involves its interaction with specific molecular targets. The compound disrupts crucial cellular processes in pathogens, leading to their inhibition. The exact molecular pathways and targets are still under investigation, but it is known to interfere with cellular metabolism and replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate
- Potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate
Uniqueness
Potassium;[3-(dimethylamino)-3-oxopropyl]-trifluoroboranuide is unique due to its trifluoroboranuide group, which imparts distinct chemical and biological properties. This makes it particularly effective as an antifungal and antiparasitic agent, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
1023357-67-6 |
|---|---|
Formule moléculaire |
C5H10BF3KNO |
Poids moléculaire |
207.05 g/mol |
Nom IUPAC |
potassium;[3-(dimethylamino)-3-oxopropyl]-trifluoroboranuide |
InChI |
InChI=1S/C5H10BF3NO.K/c1-10(2)5(11)3-4-6(7,8)9;/h3-4H2,1-2H3;/q-1;+1 |
Clé InChI |
CCBANFZWGMWEML-UHFFFAOYSA-N |
SMILES canonique |
[B-](CCC(=O)N(C)C)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(2S,3R,4R,6R)-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide;hydrate](/img/structure/B12045877.png)



![(2R)-2-hydroxy-2-[2-(2-methoxy-5-methylpyridin-3-yl)ethyl]butanedioic acid](/img/structure/B12045909.png)
![methyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12045916.png)


![1-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12045930.png)

![3-[2-(1-naphthylmethoxy)phenyl]-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12045943.png)

